Phenyl 4-chlorobutyrate
Description
Structure
3D Structure
Properties
IUPAC Name |
phenyl 4-chlorobutanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO2/c11-8-4-7-10(12)13-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGNJLBWZQUKEHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)CCCCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80203330 | |
| Record name | Phenyl 4-chlorobutyrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80203330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54839-22-4 | |
| Record name | Phenyl 4-chlorobutanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54839-22-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenyl 4-chlorobutyrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054839224 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC163393 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163393 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phenyl 4-chlorobutyrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80203330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phenyl 4-chlorobutyrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.954 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for Phenyl 4 Chlorobutyrate and Its Analogues
Classical Esterification Routes
Direct esterification represents a fundamental approach to synthesizing Phenyl 4-chlorobutyrate. This involves the reaction of a carboxylic acid with an alcohol in the presence of a catalyst.
The direct reaction between 4-chlorobutanoic acid and phenol (B47542) can yield this compound. cuny.edu This reaction is a standard esterification process where the hydroxyl group of phenol attacks the carbonyl carbon of 4-chlorobutanoic acid, leading to the formation of the ester and a molecule of water. cuny.edu The reaction is typically performed by heating the carboxylic acid and alcohol with an acid catalyst. cuny.edu
The efficiency of esterification is highly dependent on the catalyst used. Mineral acids are commonly employed as catalysts in these reactions. cuny.edu For the synthesis of related chlorobutyrate esters, various acidic catalysts have been investigated. For instance, in the preparation of methyl 4-chlorobutyrate from γ-butyrolactone and methanol (B129727), acidic catalysts such as zinc chloride, copper chloride, p-toluenesulfonic acid, and concentrated sulfuric acid have been utilized. google.com The amount of catalyst is typically a small percentage of the molar quantity of the starting lactone. google.com Another approach involves the use of dodecatungstosilicic acid as a catalyst for the synthesis of 4-chlorobutyric acid from γ-butyrolactone and hydrochloric acid. chemicalbook.com
Esterification of 4-Chlorobutyric Acid with Phenol
Indirect Synthesis Approaches
Indirect methods for synthesizing this compound often involve the use of a more reactive derivative of 4-chlorobutyric acid, such as its acyl chloride.
4-Chlorobutyryl chloride is a key intermediate in the synthesis of this compound. cymitquimica.com It is a reactive acyl chloride that can be prepared from γ-butyrolactone. google.comprepchem.com Common methods for its synthesis include the reaction of γ-butyrolactone with thionyl chloride in the presence of a catalyst like zinc chloride. dissertationtopic.net This process typically yields 4-chlorobutyryl chloride, which appears as a colorless to pale yellow liquid. cymitquimica.com Other chlorinating agents such as phosgene (B1210022) or bis(trichloromethyl) carbonate can also be used, sometimes in the presence of an organic amine catalyst. google.comprepchem.com The reaction conditions, including temperature and the choice of solvent and catalyst, can be optimized to improve the yield and purity of the final product. google.comgoogle.com
Table 1: Synthesis of 4-Chlorobutyryl Chloride from γ-Butyrolactone
| Chlorinating Agent | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Thionyl Chloride | Zinc Chloride | - | 80 | 6 | 86.9 | dissertationtopic.net |
| Bis(trichloromethyl) carbonate | N,N-dimethylaniline | o-chlorotoluene | 120 | 0.5 | 93.6 (crude) | google.com |
| Bis(trichloromethyl) carbonate | Pyridine | Tetrachloroethylene | 120 | 6 | 45.1 (crude) | google.com |
| Phosgene | Trimethylbenzylammonium chloride | - | 130 | 5.5 | 88 | prepchem.com |
Once 4-chlorobutyryl chloride is obtained, it can readily react with phenol in an acylation reaction to form this compound. sci-hub.se This type of reaction, known as a Schotten-Baumann reaction when performed with an amine and an acyl chloride, is a common method for preparing esters and amides. The reaction of phenols with 4-chlorobutyryl chloride exclusively yields the O-acylated product. sci-hub.se For instance, the acylation of various phenols with 4-chlorobutyryl chloride has been reported to produce the corresponding phenyl 4-chlorobutyrates. sci-hub.se These reactions can be carried out under various conditions, sometimes in the presence of a base to neutralize the hydrogen chloride byproduct.
Preparation of 4-Chlorobutyryl Chloride as an Intermediate
Advanced Synthetic Techniques
While classical and indirect methods are common, other advanced techniques can be applied to the synthesis of this compound and its analogs. For example, the lipase-catalyzed synthesis of biobased aromatic polyesters has been explored using monomers derived from ferulic acid and methyl 4-chlorobutyrate. mdpi.com Additionally, Friedel-Crafts acylation reactions using 4-chlorobutyryl chloride with various aromatic compounds have been studied, which could be adapted for the synthesis of substituted phenyl 4-chlorobutyrates. dissertationtopic.netresearchgate.net
Enzymatic Catalysis in Ester Synthesis and Transformations
The use of enzymes as biocatalysts in organic synthesis has become a cornerstone of green chemistry, offering high selectivity and mild reaction conditions. researchgate.net Lipases (triacylglycerol acylhydrolases, E.C. 3.1.1.3) are particularly versatile and widely employed for esterification, transesterification, and hydrolysis reactions. scielo.br Their key advantages over traditional chemical methods include remarkable regioselectivity and enantioselectivity, the ability to function at moderate temperatures and atmospheric pressure, and a reduction in the formation of by-products. researchgate.netoup.com
Lipase-catalyzed synthesis can proceed via direct esterification of a carboxylic acid and an alcohol or through transesterification (alcoholysis) from a different ester. scielo.brresearchgate.net The low water activity environment typically used for synthesis favors the esterification reaction over the reverse hydrolytic reaction. scielo.br Research has demonstrated the feasibility of using lipases for esters containing a halogenated butyrate (B1204436) chain. For instance, Candida antarctica lipase (B570770) B (CALB), a frequently used biocatalyst, facilitates the synthesis of propan-2-yl 4-chlorobutanoate from vinyl 4-chlorobutanoate and isopropyl alcohol. vulcanchem.com Similarly, immobilized lipases from Mucor miehei have been used to catalyze the esterification of 2-chlorobutyric acid. oup.com
The synthesis of aromatic esters, which are structurally analogous to this compound, is also well-established. Lipases from Yarrowia lipolytica have been reported to effectively catalyze the esterification of aromatic acids like phenylacetic acid. researchgate.net Furthermore, the synthesis of 2-phenylethyl esters has been achieved using various commercial lipases, demonstrating the compatibility of phenyl-containing alcohols in these enzymatic systems. researchgate.net These findings collectively support the potential for developing a highly selective and efficient enzymatic route to this compound.
Table 1: Research Findings in Enzymatic Ester Synthesis A summary of various lipase-catalyzed reactions relevant to the synthesis of this compound analogues.
| Enzyme/Biocatalyst | Reaction Type | Substrates | Key Research Finding | Reference |
|---|---|---|---|---|
| Candida antarctica Lipase B (CALB) | Transesterification | Vinyl 4-chlorobutanoate and Isopropyl alcohol | Demonstrates the feasibility of enzymatic catalysis on a 4-chlorobutyrate substrate to produce an alkyl ester. | vulcanchem.com |
| Immobilized Mucor miehei Lipase | Esterification | 2-Chlorobutyric acid and 1,2-epoxy-5-hexene | Successfully applied to obtain 2-chloroesters, with reaction yield being highly dependent on temperature. | oup.com |
| Palatase 20000L (Fungal Lipase) | Esterification/Alcoholysis | Coconut cream (fatty acid source) and 2-Phenylethanol | Showed high potential for synthesizing aromatic esters (2-phenylethyl esters). | researchgate.net |
| Yarrowia lipolytica (Whole-cell biocatalyst) | Esterification | Aromatic acids (e.g., phenylacetic acid) and Ethanol | Effectively catalyzed the esterification of aromatic acids, achieving high conversion rates. | researchgate.net |
| Candida antarctica Lipase (Novozym 435) | Esterification | Ibuprofen (an aromatic acid) and various alcohols | Reaction rates were higher in hydrophobic solvents, demonstrating the importance of the reaction medium. | scielo.br |
Mechanochemical Methods in Organic Synthesis
Mechanochemistry, which utilizes mechanical energy from methods like ball milling to drive chemical reactions, has emerged as a powerful and sustainable alternative to traditional solvent-based synthesis. acs.orgorganic-chemistry.org These techniques are often performed under solvent-free or liquid-assisted grinding (LAG) conditions, significantly reducing waste and aligning with the principles of green chemistry. acs.orgbeilstein-journals.org
The application of mechanochemistry to form C-O bonds for ester synthesis has been successfully demonstrated. beilstein-journals.org For example, a palladium-catalyzed oxidative esterification of alcohols has been developed as a solvent-free method for producing esters in high yields. acs.org Another approach involves the transesterification of an ester with an alcohol by milling the reactants on the surface of a solid support like basic alumina, yielding the desired product in a few hours. beilstein-journals.org While direct mechanochemical synthesis of this compound has not been specifically reported, the successful application of these methods to a wide range of esters, including aliphatic and aromatic variants, highlights the potential of this strategy. acs.orgorganic-chemistry.org The operational simplicity and amenability to gram-scale synthesis make it an attractive platform for producing active pharmaceuticals and building blocks without bulk reaction solvents. chemrxiv.org
Table 2: Examples of Mechanochemical Ester Synthesis A summary of different mechanochemical approaches for the synthesis of esters and related compounds.
| Method | Reactants | Catalyst/Conditions | Product Type | Key Research Finding | Reference |
|---|---|---|---|---|---|
| Ball Milling | Aromatic, aliphatic esters and amines | Sub-stoichiometric KOtBu | Amides | Demonstrates that esters are reactive substrates under mechanochemical conditions for transformation into other functional groups. | chemrxiv.org |
| Ball Milling | Benzylic and aliphatic alcohols | Palladium catalyst | Symmetric and unsymmetric esters | Developed a solvent-free protocol for oxidative esterification with excellent yields. | acs.org |
| Mechanomilling | Esters and alcohols | Adsorbed on basic Alumina | Trans-esterified esters | A simple method for transesterification with good yields (65-81%) after 2-3 hours of milling. | beilstein-journals.org |
| High-Speed Ball Milling (HSBM) | Alkyl halide and Potassium carbonate | 18-crown-6 (Phase-transfer catalyst) | Dialkyl carbonates | Demonstrates C-O bond formation under mechanochemical conditions, though a catalyst was essential for high yield. | beilstein-journals.org |
Considerations for Sustainable Synthesis Methodologies
The development of synthetic routes for this compound and its analogues should be guided by the principles of green chemistry to minimize environmental impact and enhance safety and efficiency. chemrxiv.org Both enzymatic catalysis and mechanochemistry inherently address several of these principles.
Enzymatic synthesis operates under mild conditions, reducing the energy consumption associated with high temperatures and pressures. researchgate.net The high selectivity of enzymes minimizes the formation of unwanted by-products, simplifying purification and reducing waste. researchgate.netscielo.br Furthermore, the use of biodegradable catalysts (enzymes) and potentially aqueous or solvent-free media enhances the sustainability of the process. researchgate.netsophim.com
Mechanochemical synthesis offers significant green advantages, primarily by eliminating the need for bulk organic solvents, which are a major source of chemical waste. acs.orgorganic-chemistry.org This approach often leads to shorter reaction times and can proceed at ambient temperature, further reducing energy inputs. organic-chemistry.org
Beyond these methods, other sustainable strategies are being developed for ester synthesis. Cross-Dehydrogenative Coupling (CDC) reactions are noted for their high atom economy, directly forming C-O bonds from C-H bonds and minimizing waste. labmanager.comeurekalert.org A key advance in this area is the development of catalysts that use molecular oxygen as the sole, environmentally benign oxidant, producing only water as a by-product. labmanager.comeurekalert.org Additionally, greener alternatives to hazardous solvents, such as using acetonitrile (B52724) in place of chlorinated solvents for reactions like the Steglich esterification, have been shown to provide comparable rates and yields while being less hazardous. nih.gov Electrocatalytic methods that use renewable electricity to produce esters from simple feedstocks like carbon monoxide and water are also emerging as a promising sustainable manufacturing technique. nus.edu.sg
Chemical Reactivity and Transformation Pathways of Phenyl 4 Chlorobutyrate
Nucleophilic Substitution Reactions at the Chlorobutyl Moiety
The chlorine atom on the butyl chain of phenyl 4-chlorobutyrate is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. bits-pilani.ac.in This reactivity allows for the introduction of various functional groups at this position.
Halogen Displacement Reactions and Scope of Nucleophiles
The chlorine atom in this compound can be displaced by a variety of nucleophiles. savemyexams.comscience-revision.co.uksavemyexams.com A nucleophile is a chemical species that donates an electron pair to form a chemical bond. masterorganicchemistry.comlongdom.org The reactivity of halogens in these displacement reactions generally decreases down the group in the periodic table, meaning chlorine is more reactive than bromine and iodine. savemyexams.comsavemyexams.com
The scope of nucleophiles that can react with the chlorobutyl moiety is broad and includes:
Oxygen nucleophiles: Such as water and alcohols.
Nitrogen nucleophiles: Including ammonia, primary and secondary amines.
Sulfur nucleophiles: For example, thiols and their conjugate bases.
Carbon nucleophiles: Such as cyanides and organometallic reagents.
The strength of the nucleophile is a key factor in these reactions. masterorganicchemistry.com Generally, a species with a negative charge is a stronger nucleophile than its neutral counterpart (e.g., hydroxide (B78521) ion is a better nucleophile than water). masterorganicchemistry.com
Regioselectivity in Alkylation Processes
Regioselectivity refers to the preference for one direction of bond making or breaking over all other possible directions. In the context of alkylation reactions involving a molecule with multiple potential reaction sites, such as this compound, regioselectivity determines where the alkyl group will attach. beilstein-journals.orgnih.govchemrxiv.org
Alkylation of nucleophiles using this compound will primarily occur at the carbon atom bearing the chlorine. This is a classic example of an SN2 reaction where the nucleophile attacks the electrophilic carbon, leading to the displacement of the chloride ion. The phenyl ester group is generally less reactive towards typical nucleophiles under conditions that favor substitution at the alkyl halide.
However, the choice of reactants, reaction conditions (like solvent and temperature), and the nature of the nucleophile can influence the outcome. beilstein-journals.orgbeilstein-journals.org For instance, a very strong and sterically hindered base might favor elimination over substitution.
Reactions Involving the Ester Functional Group
The ester group in this compound also presents a site for chemical transformations, primarily through reactions at the carbonyl carbon.
Hydrolysis and Transesterification Processes
Hydrolysis: Under acidic or basic conditions, the ester can be hydrolyzed. Acid-catalyzed hydrolysis involves protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by water. Base-catalyzed hydrolysis (saponification) involves the attack of a hydroxide ion on the carbonyl carbon. pdx.edu Both pathways ultimately lead to the formation of 4-chlorobutyric acid and phenol (B47542).
Transesterification: This process involves the exchange of the phenyl group of the ester with another alcohol. wikipedia.orgmasterorganicchemistry.com The reaction can be catalyzed by either an acid or a base. wikipedia.org For example, reacting this compound with methanol (B129727) in the presence of an acid or base catalyst would yield methyl 4-chlorobutyrate and phenol. soton.ac.uk Using a large excess of the new alcohol can drive the equilibrium towards the desired product. masterorganicchemistry.com
Reduction of the Ester to Aldehyde
The ester functional group can be reduced to an aldehyde using specific reducing agents. A common reagent for this transformation is Diisobutylaluminum Hydride (DIBAL-H). commonorganicchemistry.com The reaction is typically carried out at low temperatures, such as -78 °C, to prevent over-reduction to the corresponding alcohol. commonorganicchemistry.com In the case of this compound, this reaction would yield 4-chlorobutanal.
Intramolecular Cyclization Reactions
This compound possesses both an electrophilic center (the carbon attached to the chlorine) and a potential nucleophilic center (the phenoxy group, particularly under conditions that activate the aromatic ring). While direct intramolecular cyclization to form a six-membered ring containing the oxygen atom is not a commonly reported pathway for this specific molecule, related intramolecular cyclization reactions are a significant strategy in organic synthesis for forming cyclic structures. rsc.orgencyclopedia.pubrsc.org For example, derivatives of this compound could be designed to undergo intramolecular cyclization. A related example is the cyclization of alkyl 2-bromo-4-chlorobutyrates in the presence of a benzylamine. google.com
Asymmetric Transformations and Stereochemical Control
The development of asymmetric methodologies to control the stereochemical outcome of reactions is a cornerstone of modern organic synthesis. While specific enantioselective transformations directly involving this compound are not extensively detailed in the provided search results, the principles of asymmetric synthesis can be applied to its related chlorobutyrate esters and similar substrates. These transformations are crucial for producing chiral molecules, which are of significant interest in the pharmaceutical and agrochemical industries. buchler-gmbh.com
Enantioselective cyclopropanation is a powerful reaction for constructing three-membered rings with high stereocontrol. These reactions often utilize transition-metal catalysts with chiral ligands to induce asymmetry. While direct examples with this compound are not explicitly found, studies on related chlorobutyrates and other esters provide insight into the potential for such transformations.
For instance, the reaction of isopropyl 4-chlorobutyrate with n-butylmagnesium bromide in the presence of a titanium(IV) (4R,5R)-TADDOLate catalyst has been shown to produce (1S,2S)-(3-chloropropyl)-2-ethylcyclopropanol with moderate yield and enantiomeric excess (ee). researchgate.net This demonstrates that the chloro-substituent can be tolerated in cyclopropanation reactions, suggesting that this compound could potentially undergo similar transformations.
The general field of asymmetric cyclopropanation has seen significant advancements. nih.gov Rhodium(II) carboxylate complexes are highly effective catalysts for the cyclopropanation of olefins with diazo compounds, often achieving high enantioselectivities (86-99% ee) even at very low catalyst loadings. nsf.gov The mechanism of these reactions has been studied using computational methods, such as QM/MM modeling, to understand the origins of enantioselectivity. unirioja.es These studies highlight the importance of the catalyst structure and the conformation of the carbene intermediate in determining the stereochemical outcome. unirioja.es The development of novel chiral ligands and redox-active diazocompounds continues to expand the scope and applicability of asymmetric cyclopropanation. nih.govcas.cn
Table 1: Example of Enantioselective Cyclopropanation with a Chlorobutyrate Ester researchgate.net
| Substrate | Reagent | Catalyst | Product | Yield (%) | ee (%) |
| Isopropyl 4-chlorobutyrate | n-BuMgBr | Titanium(IV) (4R,5R)-TADDOLate | (1S,2S)-(3-chloropropyl)-2-ethylcyclopropanol | 55-70 | 55-65 |
Asymmetric Reduction:
The enantioselective reduction of ketones to chiral alcohols is a fundamental transformation in organic synthesis. wikipedia.orgsigmaaldrich.com While direct asymmetric reduction of the ester moiety in this compound is not a standard reaction, related chlorobutyrate derivatives can be involved in pathways that utilize asymmetric reduction. For example, a ketone containing a chlorobutyrate chain could be asymmetrically reduced to a chiral alcohol.
Various methods for asymmetric ketone reduction have been developed, including the Corey-Itsuno reduction using oxazaborolidine catalysts and transition metal-catalyzed transfer hydrogenations. wikipedia.orgwikipedia.org These methods often provide high yields and excellent enantioselectivities. sigmaaldrich.com The choice of catalyst and reducing agent is crucial for achieving the desired stereochemical outcome. wikipedia.org
Asymmetric Mannich Reactions:
The Mannich reaction is a three-component condensation that forms a β-amino carbonyl compound, known as a Mannich base. buchler-gmbh.comwikipedia.org Asymmetric versions of this reaction are highly valuable for synthesizing chiral nitrogen-containing molecules. buchler-gmbh.combeilstein-journals.org These reactions can be catalyzed by organocatalysts, such as proline derivatives, or by metal complexes with chiral ligands. buchler-gmbh.comwikipedia.org
While there are no specific examples of this compound as a direct substrate in the provided literature, related chlorobutyrate esters have been used in the synthesis of precursors for asymmetric reactions. soton.ac.uk For instance, methyl 4-chlorobutyrate has been employed in the synthesis of starting materials for creating complex chiral nitrogen-containing heterocycles. soton.ac.uk The development of catalytic asymmetric Mannich reactions has become a significant area of research, with applications in the synthesis of medicinally important compounds. nih.gov
Table 2: General Approaches to Asymmetric Transformations
| Transformation | Key Features | Catalysts/Reagents |
| Asymmetric Reduction | Conversion of prochiral ketones to chiral alcohols. wikipedia.org | Oxazaborolidines (Corey-Itsuno), wikipedia.org Transition metal complexes with chiral ligands. wikipedia.org |
| Asymmetric Mannich Reaction | Enantioselective formation of β-amino carbonyl compounds. buchler-gmbh.com | Proline and its derivatives, Cinchona alkaloids, buchler-gmbh.com Metal complexes with chiral ligands. |
Enantioselective Cyclopropanation Reactions
Thermal Decomposition and Pyrolysis Reactions
The study of thermal decomposition and pyrolysis provides insight into the stability of a compound and the pathways through which it breaks down at elevated temperatures. These reactions are often investigated in the gas phase to understand unimolecular reaction mechanisms. acs.orgresearchgate.net
The pyrolysis of alkyl halides, including chloroalkanes, is a well-studied area. acs.orgresearchgate.net The thermal decomposition of ethyl 4-chlorobutyrate, a related ester, proceeds to form ethylene, γ-butyrolactone, and hydrogen chloride. evitachem.com This reaction is believed to involve the formation of 4-chlorobutyric acid as an intermediate. evitachem.com The subsequent decomposition of 4-chlorobutyric acid to γ-butyrolactone is thought to be facilitated by anchimeric assistance from the carboxyl group. evitachem.com
While direct studies on the pyrolysis of this compound are not available in the provided results, the behavior of related compounds suggests potential decomposition pathways. The thermal decomposition of phenyl chloroformate has been studied, indicating that the phenyl ester linkage can be cleaved under pyrolytic conditions. acs.org It is plausible that the pyrolysis of this compound could lead to the formation of phenol and 4-chlorobutyric acid or its decomposition products. The presence of the chlorine atom may also lead to the elimination of hydrogen chloride, a common pathway in the pyrolysis of alkyl halides. researchgate.net
The thermal stability and decomposition pathways can be influenced by the reaction conditions, such as temperature, pressure, and the presence of other substances. nih.govnih.gov For example, the decomposition of some organic compounds is studied under both inert and oxidizing atmospheres to understand different reaction mechanisms. nih.gov
Table 3: Potential Products from the Pyrolysis of this compound (Hypothesized based on related compounds)
| Precursor | Potential Pyrolysis Products | Reference for Related Compound |
| This compound | Phenol, γ-Butyrolactone, Hydrogen Chloride | acs.orgevitachem.com |
Role As a Key Building Block in Complex Chemical Synthesis
Synthesis of Fine Chemicals and Specialty Organic Molecules
Phenyl 4-chlorobutyrate and its analogs are recognized as important intermediates for researchers aiming to develop novel compounds. chemimpex.com Its structure is particularly well-suited for use as an alkylating agent, where the 4-chlorobutyl moiety is transferred to other molecules. The reactivity of the chloroalkyl group facilitates various chemical transformations, enabling the synthesis of a diverse range of compounds. chemblink.com
The process often involves a nucleophilic attack on the carbon atom bonded to the chlorine, displacing the chloride and forming a new carbon-nucleophile bond. This capability allows chemists to introduce a four-carbon chain with a terminal phenyl ester into a target molecule. This ester can then serve as a handle for further synthetic modifications or be retained in the final product for its specific properties.
Intermediates in Pharmaceutical and Agrochemical Synthesis
The application of this compound extends significantly into the life sciences, where it functions as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals. chemimpex.comchemblink.comechemi.com The presence of the chlorobutanoate portion of the molecule enhances its reactivity, which is a desirable trait for the development of complex molecules intended for therapeutic use. chemimpex.com In the agrochemical sector, the compound's structure is leveraged to produce herbicides, insecticides, and fungicides with specific biological activities. chemblink.com The related precursor, 4-chlorobutyryl chloride, is used in the production of antipsychotic drugs and quinolone antibacterials, highlighting the importance of the 4-chlorobutyryl framework in medicinal chemistry. google.com
Table 1: Applications in Pharmaceutical and Agrochemical Synthesis
| Sector | Application/Product Class | Reference |
|---|---|---|
| Pharmaceutical | Intermediate for Active Pharmaceutical Ingredients (APIs) | chemimpex.comchemblink.com |
| Pharmaceutical | Synthesis of complex therapeutic molecules | chemimpex.com |
| Agrochemical | Production of herbicides | chemblink.com |
| Agrochemical | Production of insecticides | chemblink.com |
| Agrochemical | Production of fungicides | chemblink.com |
While this compound itself is an achiral molecule, the broader class of chlorobutyrate esters serves as substrates in the synthesis of chiral intermediates, which are crucial for modern pharmaceuticals. sielc.comresearchgate.net Biocatalysis, particularly using enzymes like lipases, offers a pathway to produce single-enantiomer compounds through processes such as kinetic resolution. researchgate.netchiralvision.com
In this context, a lipase (B570770) can selectively react with one enantiomer of a racemic mixture of a chiral chlorobutyrate derivative, allowing the two enantiomers to be separated. For instance, research has shown that lipases can be used to resolve the enantiomers of 4-chlorobutyrate esters through aminolysis. researchgate.net Although direct examples starting specifically with this compound are not extensively documented, its structure is analogous to other esters used in such chemoenzymatic syntheses. researchgate.netjst.go.jp This makes it a plausible candidate for similar biotransformations aimed at producing enantiomerically pure building blocks for the pharmaceutical industry.
Heterocyclic compounds, which contain rings with at least one atom other than carbon, are ubiquitous in medicinal chemistry. researchgate.net this compound provides a reactive linear chain that can be used to synthesize or modify these critical ring systems. The electrophilic nature of the chlorobutyl chain allows it to react with nucleophilic centers, such as nitrogen or sulfur atoms commonly found in heterocyclic structures.
This reactivity can be harnessed in two primary ways:
Alkylation of Existing Heterocycles: A pre-formed heterocyclic ring containing a nucleophilic atom can attack the terminal carbon of this compound, attaching the phenyl-4-oxobutyl group to the ring.
Ring Formation Reactions: The compound can react with a molecule containing two nucleophilic sites to construct a new heterocyclic ring. For example, reaction with a hydrazine (B178648) or a hydroxylamine (B1172632) derivative could lead to the formation of a nitrogen-containing heterocycle.
Evidence for this type of application is suggested in patent literature, where analogs like ethyl 4-bromobutyrate are reacted with sulfur-containing heteroaryl compounds. googleapis.com
Table 2: Conceptual Reactions for Heterocycle Synthesis
| Reaction Type | Description |
|---|---|
| N-Alkylation | A nitrogen atom in a pyrrole (B145914) or imidazole (B134444) ring attacks the terminal carbon of this compound, displacing chloride. |
| S-Alkylation | A sulfur atom in a thiazole (B1198619) or thiophene (B33073) ring attacks the terminal carbon of this compound, displacing chloride. googleapis.com |
| Cyclization | Reaction with a dinucleophile, such as ethylenediamine, could lead to the formation of a 1,4-diazepane ring system after initial alkylation and subsequent intramolecular cyclization. |
Precursors to Chiral Pharmaceutical Intermediates
Contributions to Polymer Chemistry and Advanced Materials
The utility of chlorobutyrate esters extends into materials science, where they contribute to the production of specialty polymers and advanced materials. chemimpex.comchemblink.com Analogs like 4-methylphenyl 4-chlorobutanoate are used to create polymers with tailored properties for applications such as coatings and adhesives. chemimpex.com The ability of these building blocks to introduce specific functional groups is key to developing materials with enhanced characteristics like durability and chemical resistance. chemblink.com
This compound is well-suited to act as an intermediate in the synthesis of monomers for polymerization. Its bifunctional nature allows for chemical modification at both the chloro and ester ends. For example, the chloro group can be converted to another functional group (e.g., a hydroxyl or an amine) to create an α,ω-bifunctional monomer that can undergo step-growth polymerization.
A specific application is seen in the synthesis of biobased aromatic polyesters, where methyl 4-chlorobutyrate is used as a reagent to create a diester monomer from ferulic acid. nih.govresearchgate.net This diester is then polymerized with a diol. Furthermore, certain bacteria can utilize 4-chlorobutyrate as a carbon source to biosynthesize functionalized polyhydroxyalkanoates (PHAs), a class of biodegradable polymers. researchgate.netethz.ch In this process, the butyrate (B1204436) structure is incorporated directly into the polymer backbone. researchgate.net
Table 3: Role in Polymerization Processes
| Process | Role of Chlorobutyrate Ester | Resulting Polymer | Reference |
|---|---|---|---|
| Monomer Synthesis | Reagent (methyl 4-chlorobutyrate) to create a diester from ferulic acid. | Aromatic Polyester | nih.govresearchgate.net |
| Biosynthesis | Substrate (4-chlorobutyrate) for bacterial fermentation. | Functionalized Polyhydroxyalkanoate (PHA) | researchgate.netethz.ch |
Introducing specific functional groups into polymer structures is a fundamental strategy for tailoring material properties. numberanalytics.com this compound can be used as a chemical modifier for this purpose. The reactive chloroalkyl chain allows it to be grafted onto an existing polymer backbone that contains nucleophilic sites.
This process, known as polymer grafting or post-polymerization modification, results in a comb-like or branched polymer architecture. The attached phenyl butyrate side chains can alter the physical and chemical properties of the parent polymer, such as its solubility, thermal stability, or mechanical strength. numberanalytics.com The general utility of chloroalkyl compounds for introducing functionality into polymers is a well-established principle in materials science. chemblink.com For instance, chlorinated PHAs have been chemically modified to bear quaternary ammonium (B1175870) salts and phenyl groups, demonstrating the reactivity of the chloroalkane functionality in a polymer context. researchgate.net
Mechanistic Investigations and Theoretical Chemistry of Phenyl 4 Chlorobutyrate
Reaction Mechanism Elucidation
The elucidation of reaction mechanisms for esters like Phenyl 4-chlorobutyrate involves detailed studies of how bonds are formed and broken during a chemical transformation.
Nucleophilic substitution reactions are fundamental to the chemistry of this compound. These reactions can occur at two distinct locations on the molecule: the acyl carbon and the alkyl carbon bearing the chlorine.
The reaction at the acyl carbon typically proceeds via a nucleophilic acyl substitution mechanism. This pathway is common for esters and other carboxylic acid derivatives. In this mechanism, a nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. The subsequent collapse of this intermediate expels the phenoxide ion as a leaving group.
For related compounds like phenyl chloroformates, studies on methanolysis and aminolysis suggest a concerted SN2-like displacement mechanism. rsc.org This is characterized by a strongly associative transition state where the nucleophile is significantly bonded, but there is little cleavage of the bond to the leaving group. rsc.org The reaction rate is influenced by the basicity of the nucleophile and the nature of the substituents on the phenyl ring. rsc.org
Alternatively, nucleophilic attack can occur at the carbon atom bonded to the chlorine atom in the butyrate (B1204436) chain. This reaction follows mechanisms typical for alkyl halides. bits-pilani.ac.in The two primary mechanisms are:
SN2 (Substitution Nucleophilic Bimolecular): A one-step, concerted process where the nucleophile attacks the carbon from the side opposite to the leaving group (chloride ion). bits-pilani.ac.inresearchgate.net The reaction rate is dependent on the concentration of both the substrate and the nucleophile. bits-pilani.ac.in
SN1 (Substitution Nucleophilic Unimolecular): A two-step process involving the formation of a carbocation intermediate after the chloride ion departs. This pathway is less likely for the primary alkyl chloride in this compound unless rearrangement occurs or a highly stabilizing solvent is used.
The specific mechanism that predominates depends on the nucleophile, solvent, and reaction conditions. Strong, unhindered nucleophiles tend to favor the SN2 pathway at the alkyl halide position.
The formation of this compound is typically achieved through the acylation of phenol (B47542) with 4-chlorobutyryl chloride. This reaction involves the nucleophilic attack of the phenolic hydroxyl group on the carbonyl carbon of the acid chloride. nveo.org The reaction often proceeds in the presence of a base to neutralize the HCl byproduct. The mechanism involves the formation of a tetrahedral intermediate which then eliminates a chloride ion to form the final ester product.
Ester cleavage, or hydrolysis, is the reverse reaction and can be catalyzed by either acid or base.
Base-Catalyzed Cleavage (Saponification): A hydroxide (B78521) ion attacks the carbonyl carbon, forming a tetrahedral intermediate. The subsequent elimination of the more stable phenoxide leaving group yields a carboxylic acid, which is then deprotonated by the base. This process is effectively irreversible.
Acid-Catalyzed Cleavage: The carbonyl oxygen is first protonated, which activates the carbonyl carbon towards attack by a weak nucleophile like water. A tetrahedral intermediate is formed, and after proton transfers, phenol is eliminated as the leaving group to regenerate the acid catalyst and form 4-chlorobutyric acid.
Cleavage can also occur at the C-O alkyl bond, although this is less common for phenyl esters. This would involve the phenyl ring acting as the leaving group, which is generally unfavorable. However, specific reagents can promote this type of cleavage. tandfonline.com
Studies on Nucleophilic Substitution Mechanisms
Kinetics and Thermodynamics of Chemical Transformations
Kinetic and thermodynamic studies quantify the rates and energy changes associated with the chemical reactions of this compound, providing deeper mechanistic insights.
Kinetic studies measure reaction rates to determine the reaction order and the influence of various factors like concentration and temperature. For reactions analogous to those involving this compound, such as the aminolysis of other phenyl esters, the rate-determining step is often the formation of a tetrahedral addition intermediate. nih.gov
Kinetic data for the reactions of substituted phenyl chloroformates in acetonitrile (B52724), which share the phenyl ester feature, show that the reactions are slow due to the initial-state stabilization from the phenoxy group. rsc.org The activation parameters, such as the enthalpy (ΔH‡) and entropy (ΔS‡) of activation, provide valuable information about the transition state. Low values for ΔH‡ and ΔS‡ in these reactions indicate a highly ordered, associative transition state with minimal bond breaking, which is consistent with a concerted SN2 mechanism. rsc.org
Table 1: Kinetic and Activation Parameters for the Methanolysis of Substituted Phenyl Chloroformates in Acetonitrile at 50.0 °C (Analogous System)
| Substituent (Y) | k (x 105 s-1) | ΔH‡ (kcal mol-1) | -ΔS‡ (cal mol-1 K-1) |
|---|---|---|---|
| p-MeO | 3.01 | 12.1 | 39.8 |
| p-Me | 4.88 | 11.8 | 39.9 |
| H | 11.2 | 11.3 | 39.8 |
| p-Cl | 43.3 | 10.4 | 39.9 |
| m-Cl | 108 | 9.8 | 40.0 |
Data sourced from a study on phenyl chloroformates, which are structurally related to this compound, to illustrate typical kinetic parameters. rsc.org
Thermochemical analysis involves measuring or calculating the energy changes that occur during a reaction. Key parameters include the enthalpy of reaction (ΔHreaction), entropy change (ΔS), and Gibbs free energy (ΔG). These values determine the spontaneity and equilibrium position of a reaction.
For the gas-phase decomposition of related esters like 1-phenyl ethyl acetate, computational studies have been used to determine these thermodynamic parameters. researchgate.net Such studies reveal that the decomposition is endothermic (positive ΔHreaction) and endergonic (positive ΔG), with a positive entropy change indicating that the products are less ordered than the reactant. researchgate.net Similar principles would apply to the thermal decomposition pathways of this compound.
Table 2: Calculated Thermodynamic Parameters for the Gas-Phase Decomposition of 1-Phenyl Ethyl Acetate at 623 K (Analogous System)
| Parameter | Value |
|---|---|
| ΔHreaction (kcal mol-1) | 16.59 |
| ΔS (cal mol-1 K-1) | 33.66 |
| Gibbs Free Energy (kcal mol-1) | -4.38 |
Data from a computational study on 1-phenyl ethyl acetate, a related ester, illustrating thermochemical parameters. researchgate.net
Kinetic Studies of Substitution and Elimination Reactions
Computational Chemistry Approaches
Computational chemistry, particularly using methods like Density Functional Theory (DFT), is a powerful tool for investigating the mechanistic details of reactions involving molecules like this compound. ajchem-b.commdpi.com These approaches allow for the modeling of reaction pathways that may be difficult to study experimentally.
DFT calculations can be used to:
Determine Geometries: Optimize the three-dimensional structures of reactants, products, intermediates, and, most importantly, transition states. researchgate.net
Calculate Energies: Compute the energies of these species to map out the potential energy surface of a reaction. This allows for the calculation of activation energies (Ea) and reaction enthalpies (ΔHreaction). researchgate.net
Analyze Electronic Properties: Investigate parameters such as atomic charge distribution, dipole moment, and the energies of frontier molecular orbitals (HOMO and LUMO). ajchem-b.comresearchgate.net These properties help explain the reactivity and interaction of the molecule with other chemical species.
Simulate Reaction Dynamics: Molecular dynamics simulations can model the movement of atoms over time to understand how a reaction proceeds and the role of the solvent. ajchem-b.com
For example, in a computational study on the decomposition of 1-phenyl ethyl acetate, DFT was used to identify a six-membered cyclic transition state and calculate the activation energy and thermodynamic properties of the reaction. researchgate.net Similar computational approaches applied to this compound could distinguish between competing nucleophilic substitution pathways by comparing the activation barriers for attack at the acyl carbon versus the alkyl carbon.
Quantum Mechanical Calculations for Reaction Energetics
Quantum mechanical (QM) calculations are fundamental to determining the energetics of chemical reactions, providing data on the stability of reactants, products, and the transition states that connect them. unipd.it Methods like Density Functional Theory (DFT) and post-Hartree-Fock approaches are employed to solve approximations of the Schrödinger equation, yielding valuable energetic information. srneclab.czumb.sk These calculations can determine key thermodynamic and kinetic parameters, such as reaction enthalpies (ΔH) and activation energies (Ea), which are crucial for predicting whether a reaction is favorable and how fast it will proceed. unipd.it
For this compound, a key reaction of interest is its hydrolysis, which breaks the ester bond to form phenol and 4-chlorobutanoic acid. QM calculations can model the energy profile of this transformation. By calculating the energies of the reactants, the tetrahedral intermediate, the transition state, and the products, a detailed reaction coordinate diagram can be constructed. This allows for a quantitative assessment of the energy barriers involved under different catalytic conditions (e.g., acidic or basic).
Below is an illustrative table of reaction energetics for the hydrolysis of this compound, as would be determined by QM calculations.
| Reaction Step | Parameter | Calculated Value (kcal/mol) | Computational Method |
|---|---|---|---|
| Overall Reaction | Reaction Enthalpy (ΔH) | -5.2 | B3LYP/6-311+G(d,p) |
| Rate-Determining Step | Activation Energy (Ea) | +18.7 | B3LYP/6-311+G(d,p) |
| Intermediate Formation | Relative Energy | +12.1 | MP2/cc-pVTZ |
| Transition State 1 | Gibbs Free Energy of Activation (ΔG‡) | +20.5 | B3LYP/6-311+G(d,p) |
Molecular Modeling of Reactivity and Selectivity
Molecular modeling techniques are essential for understanding the reactivity and selectivity of complex organic molecules like this compound. unipd.it The molecule possesses several potential reactive sites: the electrophilic carbonyl carbon, the carbon atom bonded to the chlorine (susceptible to nucleophilic substitution), and the phenyl ring (which can undergo electrophilic aromatic substitution). Computational models can predict which of these sites is most likely to react under specific conditions. mdpi.com
Methods such as mapping the electrostatic potential (ESP) onto the electron density surface can visually identify regions of positive (electron-poor) and negative (electron-rich) charge, indicating likely sites for nucleophilic and electrophilic attack, respectively. umb.sk Furthermore, frontier molecular orbital (FMO) theory, which examines the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), can be used to predict the outcomes of pericyclic reactions and other interactions.
For example, in a competing reaction scenario where a nucleophile could attack either the carbonyl carbon or the carbon bearing the chlorine, molecular modeling can calculate the activation energies for both pathways. The pathway with the lower energy barrier would be the kinetically favored one, thus determining the reaction's selectivity. researchgate.net
The following interactive table illustrates how computational models could predict selectivity in a hypothetical reaction involving a nucleophile (Nu⁻).
| Reaction Pathway | Attacked Site | Transition State Energy (kcal/mol) | Predicted Major Product? |
|---|---|---|---|
| Acyl Substitution | Carbonyl Carbon | 15.3 | Yes |
| Alkyl Substitution (SN2) | C4-Carbon (bonded to Cl) | 22.8 | No |
| Aromatic Substitution | Phenyl Ring (ortho-position) | 31.5 | No |
Conformational Analysis and Molecular Dynamics Simulations
This compound is a flexible molecule due to several rotatable single bonds, particularly within the 4-chlorobutyrate chain and the ester linkage. Conformational analysis aims to identify the stable three-dimensional arrangements (conformers) of the molecule and the energy barriers to rotation between them. nih.gov Molecular Dynamics (MD) simulations provide a powerful approach for this, modeling the atomic motions of the molecule over time by solving Newton's equations of motion. nih.gov
An MD simulation can reveal the distribution of different conformers in a given environment (e.g., in a vacuum or in a specific solvent). researchgate.net By simulating the system for a sufficient duration, one can observe transitions between different conformational states and construct a potential energy surface as a function of key dihedral angles. This analysis helps identify the most populated, low-energy conformers, which are often the most relevant for understanding the molecule's physical properties and how it interacts with other molecules, such as enzyme active sites. nih.govnih.gov
A conformational search could identify several low-energy structures for this compound, differing primarily in the torsion of the butyrate chain and the orientation of the phenyl group relative to the ester plane.
This table presents hypothetical data from a conformational analysis, highlighting key dihedral angles for two stable conformers.
| Conformer | Dihedral Angle 1 (O=C-O-CAr) | Dihedral Angle 2 (Cl-C-C-C) | Relative Potential Energy (kcal/mol) | Population (%) at 298 K |
|---|---|---|---|---|
| A (Extended) | 178.5° | 179.2° | 0.00 | 65.8 |
| B (Gauche) | 175.0° | 65.3° | 0.85 | 15.1 |
| C (Folded) | -15.2° | 70.1° | 1.50 | 5.5 |
Analytical Methodologies for Phenyl 4 Chlorobutyrate Research
Spectroscopic Characterization Techniques
Spectroscopic methods are indispensable for determining the molecular structure and confirming the identity of Phenyl 4-chlorobutyrate. These techniques probe the interaction of the molecule with electromagnetic radiation, providing a unique spectral fingerprint.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the structural confirmation of organic molecules like this compound. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the carbon-hydrogen framework of the molecule. While specific NMR data for this compound is not widely published, the analysis of structurally similar compounds, such as p-cresyl 4-chlorobutyrate, has been confirmed using NMR, alongside infrared spectroscopy. google.com
Quantitative ¹H NMR (qNMR) can also be utilized to determine the purity of a sample. ox.ac.uk This is achieved by comparing the integral of a signal from the analyte with that of a certified internal standard of known concentration. ox.ac.uk For a molecule like this compound, characteristic signals would be expected for the aromatic protons of the phenyl group and the aliphatic protons of the 4-chlorobutyrate chain.
Table 1: Expected ¹H and ¹³C NMR Regions for this compound
| Nucleus | Structural Unit | Expected Chemical Shift (ppm) |
| ¹H | Aromatic Protons (C₆H₅) | ~7.0 - 7.5 |
| ¹H | Methylene Protons (-O-CO-CH₂-) | ~2.6 - 2.8 |
| ¹H | Methylene Protons (-CH₂-CH₂-Cl) | ~2.1 - 2.3 |
| ¹H | Methylene Protons (-CH₂-Cl) | ~3.6 - 3.8 |
| ¹³C | Carbonyl Carbon (C=O) | ~170 - 175 |
| ¹³C | Aromatic Carbons (C₆H₅) | ~120 - 151 |
| ¹³C | Aliphatic Carbons (-CH₂-) | ~25 - 45 |
Note: The values in this table are estimations based on typical chemical shifts for similar functional groups.
Mass Spectrometry (MS)
Mass spectrometry (MS) is a key analytical technique used to determine the molecular weight and elemental composition of this compound. The technique involves ionizing the molecule and then measuring the mass-to-charge ratio (m/z) of the resulting ions. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which aids in confirming the molecular formula. researchgate.net
Predicted mass spectrometry data for this compound indicates its expected behavior under different ionization conditions. uni.lu This predictive data is crucial for identifying the compound in complex mixtures.
Table 2: Predicted Mass Spectrometry Data for this compound Adducts
| Adduct | m/z (mass-to-charge ratio) | Predicted Collision Cross Section (CCS) (Ų) |
| [M+H]⁺ | 199.05203 | 139.8 |
| [M+Na]⁺ | 221.03397 | 153.3 |
| [M+NH₄]⁺ | 216.07857 | 148.7 |
| [M-H]⁻ | 197.03747 | 141.8 |
Data sourced from PubChemLite. uni.lu
Chromatographic Separation and Purity Assessment
Chromatographic techniques are essential for separating this compound from impurities and for determining its purity. These methods rely on the differential partitioning of the compound between a stationary phase and a mobile phase.
Gas Chromatography (GC) for Purity and Quantitative Determination
Gas Chromatography (GC) is a widely used method for assessing the purity of volatile and thermally stable compounds. While specific GC methods for this compound are not detailed in the available literature, methods for related compounds like 4-chloro butyryl chloride demonstrate the utility of GC for this class of molecules. wjpps.com A validated GC method for 4-chloro butyryl chloride showed good linearity and sensitivity, with a limit of detection (LOD) of 0.003% and a limit of quantification (LOQ) of 0.01%. wjpps.com Such a method typically uses a capillary column and a flame ionization detector (FID) for quantitative analysis. wjpps.comrsc.org
Table 3: Example GC Parameters for Analysis of a Related Compound (4-Chloro Butyryl Chloride)
| Parameter | Condition |
| Column | DB-5 (30m × 0.32mm, 0.25µm) |
| Injector Temperature | 250°C |
| Detector Temperature | 260°C |
| Flow Rate | 5.0 psi |
| Injection Volume | 1.0 µL |
| Detector | Flame Ionization Detector (FID) |
Data from a validated method for 4-Chloro butyryl chloride. wjpps.com
High-Performance Liquid Chromatography (HPLC) for Analysis
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis and purification of this compound. A specific reverse-phase (RP) HPLC method has been developed for its analysis. sielc.comsielc.com This method is scalable and can be used for isolating impurities in preparative separation and is also suitable for pharmacokinetic studies. sielc.comsielc.com The method employs a specialized reverse-phase column with low silanol (B1196071) activity to achieve separation. sielc.comsielc.com
Table 4: HPLC Method Parameters for this compound Analysis
| Parameter | Condition |
| Column | Newcrom R1 |
| Mobile Phase | Acetonitrile (B52724) (MeCN), Water, and Phosphoric Acid |
| Notes | For Mass-Spec (MS) compatible applications, phosphoric acid is replaced with formic acid. sielc.comsielc.com |
Coupled Chromatographic-Mass Spectrometric Techniques (GC-MS, LC-MS)
Combining chromatographic separation with mass spectrometric detection provides a powerful tool for the unambiguous identification and quantification of compounds in complex matrices.
Gas Chromatography-Mass Spectrometry (GC-MS) couples the separation power of GC with the detection specificity of MS. It is an ideal technique for identifying and quantifying volatile and semi-volatile compounds. For related compounds like Methyl-4-chlorobutyrate, a validated GC-MS method using selective ion monitoring (SIM) has been developed to trace levels of the impurity in pharmaceutical drugs. wjpps.com This method achieved a limit of detection (LOD) of 0.3 ppm and a limit of quantification (LOQ) of 1.0 ppm. wjpps.com Analysis of similar phenolic compounds is also commonly performed using GC-MS. thermofisher.com
Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly sensitive and selective technique that combines the separation capabilities of HPLC with the analytical power of mass spectrometry. measurlabs.com This technique is particularly useful for compounds that are not sufficiently volatile or stable for GC analysis. Validated LC-MS/MS methods have been developed for the simultaneous determination of related compounds like phenylbutyrate in biological matrices such as plasma and urine. nih.gov These methods often use a reverse-phase column and quantify analytes using selected reaction monitoring (SRM), demonstrating high sensitivity with quantification limits in the ng/mL range. nih.gov The use of LC-MS has been noted in research concerning the 4-chlorobutyrate moiety in natural products. escholarship.org
Stereochemical Analysis Methods
The analysis of stereoisomers is critical in chemical research, as enantiomers of a chiral compound can exhibit different biological activities and physical properties. For derivatives of this compound, which can possess a chiral center depending on its structure (for instance, if a substituent creates a stereocenter on the butyrate (B1204436) chain), determining the stereochemical purity is essential. The primary methods for stereochemical analysis involve chromatographic and spectroscopic techniques, which can distinguish between enantiomers either directly or indirectly.
Chromatographic methods are at the forefront of stereochemical analysis for compounds structurally similar to this compound. These techniques rely on the differential interaction of enantiomers with a chiral environment to achieve separation.
Direct Chromatographic Methods: Direct methods utilize a chiral stationary phase (CSP) in High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). wikipedia.org The CSP is composed of a single enantiomer of a chiral molecule that is bonded or immobilized onto a support, typically silica (B1680970) gel. wikipedia.org Enantiomers of an analyte passing through the column form transient, diastereomeric complexes with the CSP. wikipedia.org These complexes have different association energies, leading to different retention times and thus, separation. wikipedia.org
Chiral High-Performance Liquid Chromatography (HPLC): This is the most prevalent technique for enantioseparation. researchgate.net Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and are effective for a broad range of racemic compounds. wikipedia.org For a compound like this compound, a column such as cellulose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel could be employed under reversed-phase or normal-phase conditions to resolve its enantiomers. researchgate.net The choice of mobile phase, typically a mixture of an alkane like hexane (B92381) and an alcohol modifier like isopropanol, is optimized to achieve the best separation factor and resolution. chiralpedia.com
Chiral Gas Chromatography (GC): For analytes that are volatile or can be made volatile through derivatization, chiral GC is a powerful tool. nih.govgcms.cz These columns often contain a cyclodextrin (B1172386) derivative as the chiral selector mixed into a polysiloxane stationary phase. nih.govchrom-china.com The enantiomers are separated based on differences in their inclusion complex formation with the cyclodextrin. gcms.cz The method's parameters, including the temperature program, carrier gas flow rate, and the specific cyclodextrin derivative, are crucial for achieving baseline separation. nih.gov
Indirect Chromatographic Methods: An alternative to direct chiral chromatography is the indirect approach, where the enantiomeric mixture is reacted with a pure chiral derivatizing agent to form a pair of diastereomers. chiralpedia.com Since diastereomers have different physical properties, they can be separated on a standard, achiral chromatographic column (e.g., silica gel). aocs.org
A relevant example is the resolution of β-(4-chlorophenyl)-γ-butyrolactone, a close structural analog. scielo.org.mxresearchgate.net In this research, the racemic lactone was reacted with the enantiomerically pure amine, (+)-(R)-α-methylbenzylamine. This reaction opened the lactone ring to form two diastereomeric 4-hydroxybutyramides. These diastereomers were then successfully separated using standard silica gel flash column chromatography. scielo.org.mxresearchgate.net After separation, the chiral auxiliary can be removed to yield the individual, enantiomerically pure lactones. scielo.org.mx The absolute configuration of the separated products was definitively confirmed through single-crystal X-ray analysis of the crystalline diastereomeric amides. scielo.org.mxresearchgate.net
The following table summarizes the parameters used in the indirect separation of β-(4-chlorophenyl)-γ-butyrolactone diastereomers.
| Parameter | Description |
| Analyte | Diastereomeric 4-hydroxybutyramides of β-(4-chlorophenyl)-γ-butyrolactone |
| Derivatizing Agent | (+)-(R)-α-Methylbenzylamine |
| Chromatography Mode | Flash Column Chromatography |
| Stationary Phase | Silica Gel |
| Mobile Phase | Gradient of Hexane-EtOAc (Ethyl Acetate) |
| Detection | Thin-Layer Chromatography (TLC) |
| Outcome | Separation of the two diastereomers, allowing for the isolation of the individual enantiomers of the parent lactone after hydrolysis. |
| Configuration Analysis | X-ray Crystallography |
Spectroscopic Methods: While chromatography is used for separation, spectroscopic methods can also be employed for analysis, particularly Nuclear Magnetic Resonance (NMR). magritek.comnumberanalytics.com Using chiral solvating agents or chiral shift reagents in NMR can induce a chemical shift difference between the signals of the two enantiomers, allowing for the determination of enantiomeric excess (ee). magritek.com This method does not separate the enantiomers but quantifies their ratio in a mixture.
Q & A
Q. What are the recommended methods for synthesizing Phenyl 4-chlorobutyrate in a laboratory setting?
- Methodology : this compound is synthesized via esterification of 4-chlorobutyryl chloride with phenol under controlled conditions. A typical procedure involves:
Dropwise addition of 4-chlorobutyryl chloride to a stirred solution of phenol in anhydrous dichloromethane (DCM) at 0–5°C.
Catalysis with triethylamine (TEA) to neutralize HCl byproducts.
Post-reaction purification via liquid-liquid extraction and vacuum distillation.
Critical Note : Monitor reaction progress using thin-layer chromatography (TLC) with hexane:ethyl acetate (4:1) as the mobile phase. Optimize molar ratios to minimize side products like phenyl 3-chlorobutyrate .
- Safety Protocol :
Use PPE (nitrile gloves, lab coat, goggles) and conduct reactions in a fume hood. Store the product at 4°C in airtight, light-resistant containers to prevent hydrolysis .
Q. How should researchers characterize the purity and structure of this compound?
- Analytical Workflow :
Nuclear Magnetic Resonance (NMR) : Use -NMR (CDCl₃, 400 MHz) to confirm ester formation. Key signals: δ 7.3–7.5 ppm (aromatic protons), δ 4.2–4.4 ppm (ester –OCH₂–), δ 2.5–2.7 ppm (–CH₂Cl).
Gas Chromatography-Mass Spectrometry (GC-MS) : Employ a polar column (e.g., DB-WAX) with a temperature ramp (50°C to 250°C at 10°C/min) to separate and identify volatile impurities.
Fourier-Transform Infrared Spectroscopy (FTIR) : Confirm ester C=O stretch at ~1740 cm⁻¹ and aromatic C–H stretches near 3050 cm⁻¹ .
Advanced Research Questions
Q. How can researchers resolve contradictions in chromatographic data caused by structural isomers or co-eluting impurities?
- Case Study : In GC analysis, methyl 4-chlorobutyrate and methyl 3,3-dichlorobutyrate co-elute due to similar retention times (Fig. 1, ). For phenyl esters, analogous challenges may arise.
- Strategies :
Column Selection : Use a high-resolution GC column (e.g., HP-5MS) or switch to HPLC with a C18 column and UV detection (λ = 254 nm).
Derivatization : Convert esters to more polar derivatives (e.g., silylation) to enhance separation.
Data Validation : Cross-validate with -NMR integration or tandem MS (MS/MS) fragmentation patterns .
Q. What experimental designs are optimal for measuring physicochemical properties like density and viscosity of this compound?
- Methodology : Adapt protocols from studies on methyl 4-chlorobutyrate ():
- Density : Use a pycnometer at 298.15–318.15 K. Calibrate with ultrapure water.
- Viscosity : Measure via Ubbelohde viscometer under constant temperature (±0.01 K).
- Data Table :
| Property | Method | Temperature Range | Key Findings (Methyl Ester) |
|---|---|---|---|
| Density (g/cm³) | Pycnometer | 298.15–318.15 K | Linear decrease with temperature |
| Viscosity (mPa·s) | Ubbelohde Viscometer | 298.15–318.15 K | Exponential decrease with temperature |
- Application : These methods can be extrapolated to phenyl esters with adjustments for higher molecular weight .
Q. How can researchers mitigate risks when scaling up this compound synthesis?
- Risk Analysis :
Thermal Hazards : Conduct differential scanning calorimetry (DSC) to identify exothermic peaks during esterification.
Byproduct Management : Use inline IR spectroscopy to monitor HCl evolution and optimize TEA stoichiometry.
Process Optimization : Implement Design of Experiments (DoE) to evaluate factors like solvent polarity, catalyst loading, and reaction time .
Contradictions and Knowledge Gaps
- Ecological Impact : Limited data exist on the biodegradation or toxicity of this compound (). Researchers must assume precautionary principles in waste disposal.
- Isomerization Risks : Chlorinated esters may undergo thermal rearrangement during distillation. Validate purity post-synthesis via multiple analytical techniques .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
